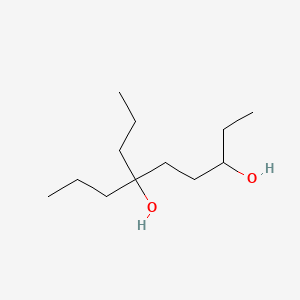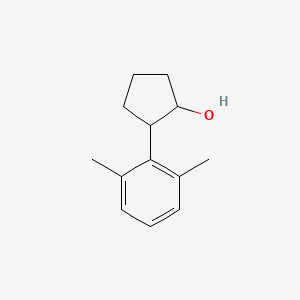
2-(2,6-Dimethylphenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylphenyl)cyclohexan-1-ol, also known as 2,6-dimethylcyclohexanol, is a cyclohexanol derivative and a common organic compound. It is a colorless oily liquid with a pleasant odor and is a component of many fragrances and flavors. The compound has been studied extensively for its various applications in both scientific research and industry.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylphenyl)cyclohexan-1-ol has been studied extensively for its various applications in scientific research. It has been used as a substrate in the study of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 2-(2,6-Dimethylphenyl)cyclohexan-1-ol has been used as a model compound in the study of the enzyme cytochrome P450 2E1, which is involved in the metabolism of drugs and other xenobiotics.
Mecanismo De Acción
2-(2,6-Dimethylphenyl)cyclohexan-1-ol is metabolized by the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. The enzyme catalyzes the oxidation of the compound to form 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol-3-ol, which is then further oxidized to form 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol-3-one. This is then converted to 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol-3-carboxylic acid, which is then further metabolized to form the final metabolite, 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol-3-sulfate.
Biochemical and Physiological Effects
2-(2,6-Dimethylphenyl)cyclohexan-1-ol has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been found to have an anti-inflammatory effect, as well as an antioxidant effect. Additionally, it has been found to have a cardioprotective effect in animal models, as well as an anti-cancer effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-Dimethylphenyl)cyclohexan-1-ol has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the compound is readily available and can be synthesized easily. However, the compound has a low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for 2-(2,6-Dimethylphenyl)cyclohexan-1-ol. One potential direction is to further explore its potential anti-inflammatory, antioxidant, and cardioprotective effects. Additionally, further research could be conducted to explore its potential anti-cancer effects. Additionally, further research could be conducted to explore its potential applications in drug metabolism. Finally, further research could be conducted to explore its potential applications in the synthesis of other compounds.
Métodos De Síntesis
2-(2,6-Dimethylphenyl)cyclohexan-1-ol is typically synthesized through a two-step process. The first step involves the reaction of 2-(2,6-Dimethylphenyl)cyclohexan-1-olphenol with cyclohexanone, which yields 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-2-one. This is then followed by the hydrogenation of the cyclohexanone to yield 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol. Other methods of synthesis have also been reported, such as the reaction of 2-(2,6-Dimethylphenyl)cyclohexan-1-olphenol with cyclohexanecarboxylic acid, followed by the hydrogenation of the cyclohexanecarboxylic acid to yield 2-(2-(2,6-Dimethylphenyl)cyclohexan-1-olphenyl)cyclohexan-1-ol.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h5-7,12-13,15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJMUYJLDOTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenyl)cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














